Scirpenetriol triacetate, (12R)-
Description
Scirpenetriol triacetate, (12R)-, is a sesquiterpenoid derivative characterized by a complex stereochemical architecture. Its structure includes multiple chiral centers, with the (12R) configuration being a critical determinant of its physicochemical and biological properties. Key features include its tetracyclic framework and acetylated hydroxyl groups, which enhance its stability and solubility in organic solvents. The absolute configuration of the molecule, confirmed via nuclear magnetic resonance (NMR), optical rotation, and NOESY correlations, is (4S, 5S, 8R, 9R, 10S, 12R, 13S, 14S, 18R, 3′R) . This stereochemical complexity necessitates rigorous comparative analyses with structurally related compounds to elucidate structure-activity relationships (SARs) and synthetic pathways.
Properties
CAS No. |
111554-96-2 |
|---|---|
Molecular Formula |
C21H28O8 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(1S,2R,7R,9R,10R,11S,12R)-10,11-diacetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C21H28O8/c1-11-6-7-20(9-25-12(2)22)15(8-11)29-18-16(27-13(3)23)17(28-14(4)24)19(20,5)21(18)10-26-21/h8,15-18H,6-7,9-10H2,1-5H3/t15-,16-,17-,18-,19-,20-,21-/m1/s1 |
InChI Key |
YWQOKOBRSAAKTG-PUWMBYMRSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@]34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Scirpenetriol triacetate, (12R)- typically involves the acetylation of scirpenetriol. The process begins with the isolation of scirpenetriol from fungal cultures, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective acetylation of the hydroxyl groups present in the scirpenetriol molecule.
Industrial Production Methods
In an industrial setting, the production of Scirpenetriol triacetate, (12R)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, is essential to remove any impurities and obtain Scirpenetriol triacetate, (12R)- in its pure form.
Chemical Reactions Analysis
Types of Reactions
Scirpenetriol triacetate, (12R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Scirpenetriol triacetate, (12R)- into less complex molecules.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of scirpenetriol derivatives with additional oxygen-containing functional groups, while reduction can yield simpler alcohols or hydrocarbons.
Scientific Research Applications
Scirpenetriol triacetate, (12R)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a mycotoxin.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections and other diseases.
Industry: Scirpenetriol triacetate, (12R)- is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and other products.
Mechanism of Action
The mechanism of action of Scirpenetriol triacetate, (12R)- involves its interaction with various molecular targets and pathways. As a derivative of scirpenetriol, it retains some of the biological activities of the parent compound, including its ability to inhibit protein synthesis and disrupt cellular processes. The acetate groups may enhance its stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Table 1. Key Comparative Data
Critical Stereochemical Considerations
The (12R) configuration in Scirpenetriol triacetate is pivotal for its distinct NMR profile and optical activity. For example:
- C-12 Configuration : In IL-V derivatives, switching C-12 from S to R reverses optical rotation (e.g., (9S,12S)-IL-V: [α] = -15.3 vs. (9S,12R)-IL-V: [α] = +22.1) . This trend aligns with Scirpenetriol triacetate, (12R)-, where the 12R configuration contributes to its +10.7 rotation .
- Acetylation Effects: Acetyl groups in Scirpenetriol triacetate, (12R)-, shield hydroxyl protons, simplifying NMR interpretation compared to non-acetylated analogs like dendalone 3-hydroxybutyrate .
Methodological Insights
- NOESY Correlations: Used to confirm the relative configuration of Scirpenetriol triacetate, (12R)-, by cross-verifying spatial proximities (e.g., H-12/H-14) against dendalone 3-hydroxybutyrate .
- Computational Validation : While Scirpenetriol triacetate, (12R)-, lacks DP4+ analysis, spirotryprostatin G’s success with this method underscores its utility for future studies .
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